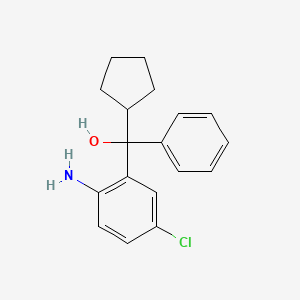
(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol” is a chemical compound with the CAS number 893766-57-9 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H12ClNO . This indicates that it contains 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on derivatives and structural analogs of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol has shown promising antimicrobial activity. For instance, compounds synthesized from similar chlorophenyl structures have been evaluated against various bacterial and fungal strains, indicating moderate to good antimicrobial properties. Studies have focused on the synthesis of formazans, pyrazolines, oxazoles, and other heterocyclic compounds with structural resemblances, exhibiting antimicrobial activity against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Candida albicans. These findings suggest the potential of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol derivatives in developing new antimicrobial agents (Sah et al., 2014), (Wanjari, 2020), (Guna et al., 2015), (Patel & Shaikh, 2011).
Antioxidant and Antitumor Activities
Compounds related to (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol have been studied for their potential antioxidant and antitumor activities. Research indicates that certain synthesized compounds, especially those involving nitrogen heterocycles and complex structures, show promising results in combating oxidative stress and inhibiting tumor growth. These findings suggest a potential application of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol derivatives in cancer treatment and prevention of diseases related to oxidative stress (El-Moneim et al., 2011), (Apostol, 2021).
Anti-Inflammatory Activity
Derivatives of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol have been synthesized and assessed for their anti-inflammatory properties. Studies suggest that these compounds can exhibit significant anti-inflammatory effects, comparable to standard drugs like ibuprofen, indicating their potential application in treating inflammation-related conditions (Kumar et al., 2008).
Catalytic and Synthetic Applications
Research on (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol and its structural analogs highlights their utility in catalytic processes and synthesis of complex organic compounds. Studies have explored the use of these compounds in the synthesis of heterocycles, catalytic oxidation of alcohols, and racemization of secondary alcohols at ambient temperature. These applications demonstrate the compound's versatility in organic synthesis and potential in industrial chemical processes (Alexandru et al., 2014), (Choi et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2-amino-5-chlorophenyl)-cyclopentyl-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-15-10-11-17(20)16(12-15)18(21,14-8-4-5-9-14)13-6-2-1-3-7-13/h1-3,6-7,10-12,14,21H,4-5,8-9,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCDWDKFJVHXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

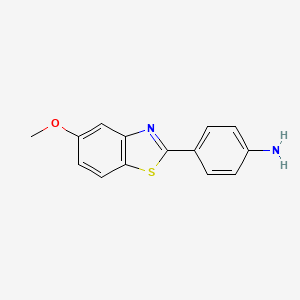
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2814557.png)
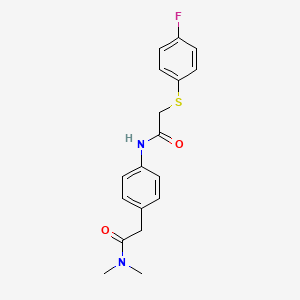
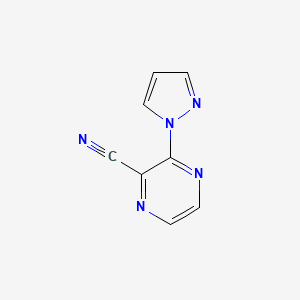
![3-[2-(Naphthalen-2-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2814566.png)
![[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2814567.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2814568.png)

![6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2814571.png)
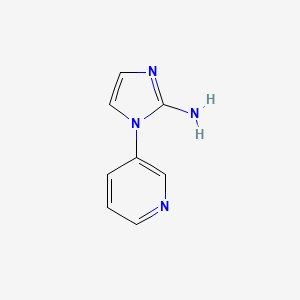

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814577.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide](/img/structure/B2814578.png)